molecular formula C8H11ClF3N3O B1384051 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2060039-97-4

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

Cat. No. B1384051
CAS RN: 2060039-97-4
M. Wt: 257.64 g/mol
InChI Key: ZZRCCQZJDMREPD-UHFFFAOYSA-N
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Description

“3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . Trifluoromethylpyridines (TFMP) and its derivatives are commonly used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of organic compounds containing fluorine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group contributes unique physicochemical properties due to the presence of the fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its unique structure. The trifluoromethyl group and the pyrrolidine ring can both participate in various chemical reactions . For example, trifluoromethylpyrazoles can undergo alkylation with alkyl iodides to afford N-alkyl pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its unique structure. The trifluoromethyl group contributes unique physicochemical properties due to the presence of the fluorine atom . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Medicine: Pharmacological Applications

The trifluoromethyl group present in this compound is known to enhance the pharmacological properties of drugs . The pyrrolidine ring, a feature of this compound, is a versatile scaffold in drug discovery, often leading to novel biologically active compounds . This suggests potential applications in the development of new medications, particularly where the modulation of three-dimensional structure is crucial for biological activity.

Electronics: Material Properties

Compounds with trifluoromethyl groups have unique physicochemical properties that can be beneficial in electronic materials . The electron-withdrawing nature of the trifluoromethyl group could influence the electronic properties of materials, potentially leading to applications in semiconductors or other electronic components.

Agrochemicals: Crop Protection

Trifluoromethyl-containing compounds have been widely used in agrochemicals due to their effectiveness in crop protection . The compound could be explored for its potential use in pesticides or herbicides, contributing to the protection of crops from pests and diseases.

Catalysis: Chemical Reactions

The trifluoromethyl group is known to impact the reactivity of molecules, making them suitable for use in catalytic processes . This compound could be investigated for its role as a catalyst or a catalyst precursor in various chemical reactions, possibly enhancing reaction rates or selectivity.

Material Science: Fluorinated Compounds

The presence of fluorine atoms in organic compounds is associated with high stability and resistance to degradation . This makes the compound of interest a candidate for investigation in the development of durable materials that can withstand harsh conditions.

Synthetic Chemistry: Building Blocks

Given the complexity and the presence of multiple functional groups, this compound could serve as a building block in synthetic chemistry . It may be used to synthesize a wide range of other complex molecules, potentially leading to new discoveries in chemical synthesis.

Safety and Hazards

As with any chemical compound, handling “3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride” should be done with appropriate safety measures. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c1-5-13-6(15-14-5)7(8(9,10)11)2-3-12-4-7;/h12H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCCQZJDMREPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCNC2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
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3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
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3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
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3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
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3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

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